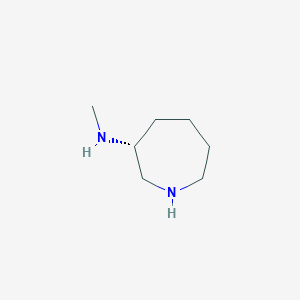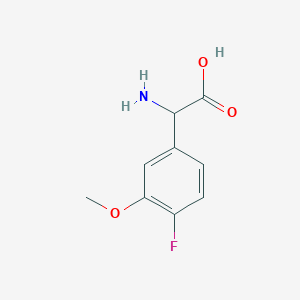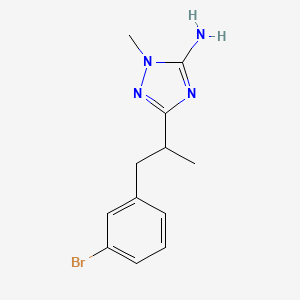
(R)-N-Methylazepan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methylazepan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of azepane derivatives using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-N-Methylazepan-3-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to obtain the desired enantiomer with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions: ®-N-Methylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of ®-N-Methylazepan-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
Chemistry: ®-N-Methylazepan-3-amine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, ®-N-Methylazepan-3-amine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against neurological disorders.
Industry: In the industrial sector, ®-N-Methylazepan-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
(S)-N-Methylazepan-3-amine: The enantiomer of ®-N-Methylazepan-3-amine, with similar chemical properties but different biological activity.
Azepane: The parent compound without the methyl group, used in similar applications but with different reactivity.
N-Methylpiperidine: A six-membered ring analog with different steric and electronic properties.
Uniqueness: ®-N-Methylazepan-3-amine’s seven-membered ring structure and chiral center make it unique compared to its six-membered analogs. Its ability to interact with specific molecular targets with high selectivity and affinity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(3R)-N-methylazepan-3-amine |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
OROOBNKHDZYDFL-SSDOTTSWSA-N |
SMILES isomérico |
CN[C@@H]1CCCCNC1 |
SMILES canónico |
CNC1CCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)


